2-Amino-1-(1-azepanyl)-1-propanone hydrochloride

Chemical purity Analytical specification Procurement quality

Variability in generic azepane amino ketone building blocks compromises SAR reproducibility. 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride (CAS 1236260-29-9) eliminates this uncertainty with precisely computed logP (1.158) and TPSA (46.33 Ų), enabling accurate computational modeling and systematic lead optimization. • ≥95% purity standard with ≥98% option for sensitive biochemical/cell-based assays • Refrigerated storage (2-8°C) preserves long-term integrity and minimizes assay variability • Dual amino-ketone functionality supports heterocyclic scaffold construction for pharmacological exploration.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
CAS No. 1236260-29-9
Cat. No. B1527838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(1-azepanyl)-1-propanone hydrochloride
CAS1236260-29-9
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCCCC1)N.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-8(10)9(12)11-6-4-2-3-5-7-11;/h8H,2-7,10H2,1H3;1H
InChIKeyPVNSXSSWCGCURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(1-azepanyl)-1-propanone hydrochloride


2-Amino-1-(1-azepanyl)-1-propanone hydrochloride (CAS 1236260-29-9) is a synthetic organic compound belonging to the azepane amino ketone class, furnished as a stable hydrochloride salt. Its molecular formula is C9H19ClN2O and its molecular weight is 206.72 g/mol . The compound is primarily utilized as a building block or intermediate in medicinal chemistry and organic synthesis . It is commercially available from multiple vendors with a typical minimum purity specification of 95% .

Building block for medicinal chemistry and organic synthesis
Multi-vendor commercial availability
Standard and high-purity specifications available

Analog Substitution Limitations


Despite sharing a common azepane-amino ketone core, in-class compounds such as the 2-methyl, 3-phenyl, or ethanone analogues differ critically in physicochemical properties (e.g., TPSA, logP) and molecular dimensions, which directly influence solubility, permeability, and target interaction potential [1]. Even minor structural variations—such as the position of the amino group (2- vs. 3-amino regioisomers) or the presence of a methyl substituent—alter the compound's hydrogen-bonding capacity and lipophilicity, rendering generic substitution unreliable for reproducible synthetic or biological outcomes .

Structural variations alter hydrogen-bonding capacity and lipophilicity, which may change solubility and permeability outcomes.
Regioisomeric or substituent differences may lead to unreliable biological or synthetic results compared to the parent compound.
Analog selection based solely on core scaffold can introduce unexpected property shifts; side-by-side validation is necessary.

Quantitative Differentiation vs. Analogues


Purity Specification Comparison

The target compound is available at a minimum purity of 95% from multiple suppliers, matching the specification of its 2-methyl analogue (1220033-47-5, min. 95%) and 3-phenyl analogue (1236262-13-7, min. 95%) . However, a higher-purity grade (≥98%) is specifically offered for the target compound by Chemscene , providing a procurement option for applications requiring elevated purity standards.

Purity Specification
Head-to-head
Target: 95% standard, ≥98% high-purity
Comparators: 95%
High-purity option may reduce additional purification steps in sensitive workflows.
Vendor datasheets; procurement advantage.
Chemical purity Analytical specification Procurement quality

Storage Stability Comparison

The target compound requires sealed, refrigerated storage at 2–8°C to maintain integrity . In contrast, the ethyl analogue (2-Amino-1-(1-azepanyl)-1-ethanone hydrochloride, CAS 1220036-33-8) is typically stored at room temperature . This distinction has direct implications for shipping, inventory management, and long-term stability.

Storage Condition
Head-to-head
Target: Sealed, 2–8°C
Ethyl analogue: Room temp
Refrigeration requirement influences shipping and long-term storage logistics.
Based on vendor SDS and storage guidelines.
Stability Storage conditions Logistics

Physicochemical Properties: TPSA & logP

The target compound exhibits a topological polar surface area (TPSA) of 46.33 Ų and a computed logP of 1.158 . These values place it in a moderate polarity/lipophilicity range, distinct from the 2-methyl analogue (estimated higher logP due to additional methyl group) and the 3-phenyl analogue (markedly higher logP and TPSA due to phenyl ring). While direct experimental TPSA/logP data for all comparators are not uniformly available in public sources, the computed values for the target compound define its specific drug-likeness profile for in silico screening and design.

TPSA & logP
Class-level
TPSA 46.33 Ų logP 1.158
Computed values provide a specific drug-likeness profile for in silico screening.
Qualitative differentiation based on structure; experimental data limited.
Physicochemical properties Drug-likeness In silico profiling

Solubility Classification

As a hydrochloride salt, 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride is freely soluble in water . This property is conserved across the class of azepane amino ketone hydrochlorides, including the 2-methyl analogue, which is also described as freely soluble in water . While this does not represent a unique differentiator, it confirms that the target compound shares the favorable aqueous solubility profile necessary for biological assays and formulation development, thereby justifying its selection within the class.

Aqueous Solubility
Class-level
Freely soluble in water (class-wide)
Consistent high solubility supports reliable handling in aqueous assay systems.
Context-dependent; specific quantitative solubility data not reported.
Solubility Formulation Bioavailability

Molecular Weight Comparison

The target compound has a molecular weight of 206.72 g/mol and a molecular formula of C9H19ClN2O . This places it intermediate in size between the smaller ethanone analogue (192.69 g/mol) and the larger 2-methyl analogue (220.74 g/mol) and 3-phenyl analogue (282.82 g/mol) . The specific size and heteroatom count directly influence the compound's suitability as a building block for structure-activity relationship (SAR) exploration, where incremental changes in molecular bulk can modulate target binding and selectivity.

Molecular Weight
Head-to-head
Target: 206.72 g/mol
Ethanone: 192.69; 2-Methyl: 220.74; 3-Phenyl: 282.82
Intermediate size facilitates SAR exploration of steric and electronic effects.
Precise MW ensures accurate molar calculations for experimental use.
Molecular properties Building block selection SAR studies

Key Research Applications


SAR Studies Building Block

The compound's well-defined molecular weight (206.72 g/mol) and computed TPSA (46.33 Ų) make it a suitable intermediate for systematic SAR investigations where incremental changes in lipophilicity and hydrogen-bonding capacity are required . Its intermediate size between the ethanone and 2-methyl analogues allows researchers to probe steric and electronic effects on target engagement.

High-Purity Assay Reagent

For biochemical or cell-based assays that demand high reagent purity, the availability of a ≥98% grade enables sensitive measurements with reduced background . The refrigerated storage requirement (2–8°C) ensures that the compound retains its integrity upon arrival and during long-term use, minimizing variability in assay performance .

In Silico ADME Prediction

The precisely computed logP (1.158) and TPSA (46.33 Ų) values provide critical input for computational models predicting oral bioavailability, blood-brain barrier penetration, and overall drug-likeness . Using these exact values, rather than class-level estimates, improves the accuracy of virtual screening and lead optimization campaigns.

Heterocyclic Library Synthesis

The compound serves as a versatile amino ketone building block for the construction of more complex heterocyclic scaffolds, such as those containing the azepane ring, which are of interest for their pharmacological potential . The free amino group and ketone functionality offer multiple points for further derivatization.

Application
Selection Property
Validation Focus
SAR studies building block
Intermediate size and polarity profile
Steric and electronic effect modulation
High-purity biochemical assays
Multi-grade purity options
Background reduction and assay reproducibility
In silico ADME prediction
Accurate computed descriptors
Virtual screening and lead optimization accuracy
Heterocyclic library synthesis
Versatile amino ketone building block
Derivatization potential for novel scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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